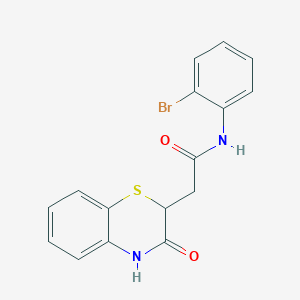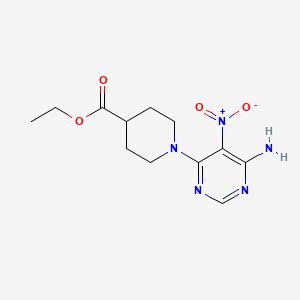![molecular formula C17H16F3N3O4 B4139629 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4139629.png)
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
描述
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in pre-clinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide works by selectively inhibiting BTK, a protein that is involved in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a crucial role in the immune system. Inhibition of BTK by 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide leads to the suppression of BCR signaling, which in turn leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have a potent inhibitory effect on BTK, with an IC50 value of around 0.85 nM. It has also been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In pre-clinical studies, 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of various types of cancer cells, including those that are resistant to other BTK inhibitors. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it a promising candidate for cancer therapy. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has also shown good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is its relatively low solubility, which can make it challenging to work with in lab experiments. Another limitation is the lack of long-term safety data, as 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is still in the early stages of clinical development.
未来方向
There are several potential future directions for the development of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One possible direction is the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of more potent and selective BTK inhibitors based on the structure of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. Additionally, further research is needed to fully understand the long-term safety profile of 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide and its potential side effects.
科学研究应用
4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in pre-clinical studies as an inhibitor of BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the survival and proliferation of cancer cells. 4-[(2-methoxyethyl)amino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors.
属性
IUPAC Name |
4-(2-methoxyethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O4/c1-27-8-7-21-14-6-5-11(9-15(14)23(25)26)16(24)22-13-4-2-3-12(10-13)17(18,19)20/h2-6,9-10,21H,7-8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZFJITLAQHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyethylamino)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-chloro-5-ethoxy-4-isopropoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4139552.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(4-methyl-1-piperazinyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4139560.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-cyclopentylacetamide](/img/structure/B4139578.png)
![1-(2,4-dimethylphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4139590.png)

![4-ethyl 2-isopropyl 5-{[4-(4-methoxyphenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4139597.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139601.png)

![N-cyclohexyl-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4139614.png)
![4-[(phenoxyacetyl)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4139633.png)
![{[3-({[4-(tetrahydrofuran-2-yl)butyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4139640.png)

![N-[2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4139658.png)